Product packaging for Amino-PEG2-t-Boc-hydrazide(Cat. No.:CAS No. 1334169-97-9)

Amino-PEG2-t-Boc-hydrazide

Cat. No.: B1379831
CAS No.: 1334169-97-9
M. Wt: 291.34 g/mol
InChI Key: UDVYFYDWDLXHPA-UHFFFAOYSA-N
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Description

Amino-PEG12-t-boc-hydrazide is a discrete PEG (dPEG®) bioconjugation reagent of single molecular weight, designed with a primary amine on one end and a Boc-protected hydrazide on the other . The free amine readily reacts with carboxylic acids and active esters (such as NHS esters) to form stable amide bonds, facilitating the initial coupling step . The hydrophilic dPEG® spacer, which is 45 atoms (50.1 Å) in length, increases the hydrodynamic volume of conjugates, improves water solubility, and is non-immunogenic, thereby enhancing the physicochemical properties of the final construct . The tert-butoxycarbonyl (Boc) protecting group on the hydrazide functionality can be cleanly removed under mild acidic conditions. Once deprotected, the reactive hydrazide group can form a covalent hydrazone bond with aldehydes and ketones at a pH range of 5-7 . This reaction is particularly useful for labeling aldehydes generated from the periodate oxidation of carbohydrate groups on glycoproteins or cell surfaces . It is important to note that the resulting hydrazone bond is stable at physiological pH but is acid-labile, allowing for controlled degradation in acidic environments such as lysosomes or the extracellular space of tumor metastases . This unique feature makes Amino-PEG12-t-boc-hydrazide a valuable tool for constructing cleavable supramolecular complexes, antibody-drug conjugates (ADCs), and targeted drug delivery systems for research purposes . The product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O5 B1379831 Amino-PEG2-t-Boc-hydrazide CAS No. 1334169-97-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-[2-(2-aminoethoxy)ethoxy]propanoylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O5/c1-12(2,3)20-11(17)15-14-10(16)4-6-18-8-9-19-7-5-13/h4-9,13H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDVYFYDWDLXHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334169-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID401109817
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334169-97-9
Record name Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-[3-[2-[(1,1-dimethylethoxy)carbonyl]hydrazinyl]-3-oxopropoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401109817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization Strategies for Amino Peg12 T Boc Hydrazide

Synthetic Pathways for Oligo(ethylene glycol) (PEG) Chain Construction and Functionalization

The construction of the monodisperse PEG chain is a foundational step in the synthesis of Amino-PEG12-t-Boc-hydrazide. Unlike polydisperse PEGs, which are mixtures of varying chain lengths, monodisperse OEGs offer uniformity, which is critical for the synthesis of discrete biomolecular conjugates. nih.gov

Iterative coupling, or stepwise synthesis, is a key strategy for producing monodisperse PEG chains. This method involves the sequential addition of ethylene (B1197577) glycol units or short OEG fragments to a growing chain. nih.govnih.gov A common approach utilizes a solid-phase synthesis methodology, which simplifies purification by allowing for the removal of excess reagents and byproducts by simple washing. nih.gov The synthetic cycle typically involves deprotonation of a terminal hydroxyl group, followed by a Williamson ether synthesis reaction with a protected OEG monomer, and then deprotection to allow for the next coupling step. nih.gov

Another approach is a unidirectional synthesis where PEG chains are iteratively grown from a core molecule. researchgate.netresearchgate.net This method can facilitate the preparation of longer, well-defined PEG chains. researchgate.net For instance, a branched structure can be used to aid in the purification of intermediates during the iterative process. rsc.orgresearchgate.net These methods often employ protecting groups to ensure selective reaction at one terminus of the growing chain. nih.govd-nb.info

Table 1: Comparison of Iterative PEG Synthesis Strategies

StrategyDescriptionAdvantagesDisadvantages
Solid-Phase Synthesis The growing PEG chain is attached to a solid support, and monomers are added in a stepwise fashion.Simplified purification; potential for automation.Can be limited in scale; potential for incomplete reactions.
Solution-Phase Synthesis (Unidirectional) PEG chains are grown from a central core molecule in solution.Can be scaled up; allows for characterization of intermediates.Requires chromatographic purification at each step.
Convergent Synthesis Pre-synthesized PEG fragments are coupled together.Can rapidly build longer chains.Requires synthesis and purification of multiple fragments.

To create the desired heterobifunctional linker, an amine group and a Boc-protected hydrazide group must be introduced at the ends of the PEG chain. This is typically achieved through the functionalization of terminal hydroxyl groups of a pre-formed OEG diol. nih.govmdpi.com

One common method involves the desymmetrization of the OEG by converting one hydroxyl group into a different functional group, such as an azide (B81097) or an alkyne, which can then be further modified. nih.gov The remaining hydroxyl group can be activated, for example, with a mesylate or tosylate group, to facilitate nucleophilic substitution with a protected hydrazine (B178648) derivative, such as tert-butyl carbazate, to introduce the Boc-protected hydrazide moiety. mdpi.com The other terminus can be converted to an amine through various methods, such as reduction of an azide or Gabriel synthesis.

Protecting Group Manipulation in Multi-Step Organic Synthesis

Protecting groups are essential in the multistep synthesis of complex molecules like Amino-PEG12-t-Boc-hydrazide to ensure that specific functional groups react in a controlled and predictable manner. wikipedia.orgneliti.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazides due to its stability under many reaction conditions and its facile removal under acidic conditions. acsgcipr.org The selective deprotection of the Boc group in Amino-PEG12-t-Boc-hydrazide is a critical step to unmask the reactive hydrazide functionality. This allows the hydrazide to be available for subsequent conjugation reactions, such as the formation of a hydrazone bond with an aldehyde or ketone. vectorlabs.comvectorlabs.com

The Boc group is sensitive to acids, and its removal is typically achieved using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acsgcipr.orgtotal-synthesis.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine or hydrazide, carbon dioxide, and isobutylene. total-synthesis.com The mild conditions required for Boc deprotection make it compatible with many other functional groups that might be present in a molecule. acsgcipr.org However, care must be taken to avoid side reactions, such as the alkylation of nucleophilic sites by the tert-butyl cation intermediate, which can be suppressed by the addition of scavengers. acsgcipr.org

Orthogonal protection is a powerful strategy that allows for the selective removal of one protecting group in the presence of others. wikipedia.orgfiveable.me This is particularly important in the synthesis of heterobifunctional molecules where different functional groups need to be manipulated independently. bham.ac.uk

In the context of Amino-PEG12-t-Boc-hydrazide synthesis, an orthogonal protecting group strategy is crucial. For example, if the amine terminus is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the hydrazide is protected with the acid-labile Boc group, each group can be deprotected without affecting the other. neliti.comorganic-chemistry.org This allows for the sequential reaction of the amine and hydrazide termini in a controlled manner.

Table 2: Common Orthogonal Protecting Group Pairs

Protecting Group 1Cleavage ConditionProtecting Group 2Cleavage Condition
Boc Acidic (e.g., TFA)Fmoc Basic (e.g., piperidine)
Cbz (Z) HydrogenolysisBoc Acidic
Alloc Pd(0) catalysisBoc Acidic
TBDMS Fluoride ions (e.g., TBAF)Boc Acidic

Synthesis of Length-Variant and Branched Amino-PEG-Hydrazide Analogues

The synthetic methodologies for Amino-PEG12-t-Boc-hydrazide can be adapted to produce a variety of analogues with different PEG chain lengths and architectures.

The iterative synthesis approaches described in section 2.1.1 are well-suited for creating a library of length-variant amino-PEG-hydrazide linkers. By controlling the number of iterative coupling cycles, OEGs with a precise number of repeating units can be synthesized. nih.govnih.gov This allows for the fine-tuning of the linker length to optimize the properties of the final conjugate.

Branched PEGs can be synthesized by using multifunctional initiators or by coupling pre-formed PEG chains to a central core. rsc.org For instance, a trifunctional linker can be created by reacting a primary amine-functionalized PEG with a bifunctional crosslinker. This results in a branched structure with multiple arms emanating from a central point. rsc.org Such branched architectures can be used to increase the payload of a drug conjugate or to create multivalent binding molecules. nih.gov The synthesis of branched amino-PEG-hydrazide analogues would involve the incorporation of the amine and protected hydrazide functionalities onto the termini of the branched PEG structure.

Advanced Bioconjugation Methodologies Employing Amino Peg12 T Boc Hydrazide

Amine-Directed Conjugation Reactions

The primary amine group of Amino-PEG12-t-boc-hydrazide serves as a versatile handle for conjugation to a wide array of biomolecules and surfaces. This nucleophilic group readily participates in reactions with electrophilic partners, most notably activated carboxylic acids and carbonyl compounds, to form stable covalent linkages.

Amide Bond Formation with Activated Carboxylic Acids (e.g., NHS Esters, PFP Esters)

A prevalent strategy for amine-directed modification involves the formation of a stable amide bond through reaction with an activated carboxylic acid. N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters are among the most common amine-reactive functional groups used for this purpose. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the PEG linker attacks the carbonyl carbon of the activated ester, leading to the displacement of the NHS or PFP leaving group and the formation of a robust amide linkage.

This reaction is typically carried out in aqueous or organic solvents, with the optimal pH for NHS ester reactions being in the neutral to slightly alkaline range (pH 7-9). PFP esters are known to be less susceptible to hydrolysis than NHS esters, offering a wider reaction window and potentially higher efficiency. The choice of activated ester can be tailored to the specific biomolecule and reaction conditions to optimize conjugation efficiency.

Table 1: General Conditions for Amine-Directed Acylation

Parameter NHS Ester PFP Ester
pH Range 7.0 - 9.0 7.2 - 8.5
Molar Ratio (Ester:Amine) 1:1 to 2:1 2:1 to 10:1
Reaction Time 3 - 24 hours 1 - 4 hours (RT) or overnight (4°C)
Common Solvents DMF, DMSO, CH2Cl2, PBS DMSO, DMF, ACN, PBS
Notes Prone to hydrolysis at higher pH. Generally more stable to hydrolysis than NHS esters.

Reactions with Carbonyl-Containing Biomolecules for Hydrazone and Oxime Ligation

The primary amine of Amino-PEG12-t-boc-hydrazide can also react with aldehydes and ketones present on biomolecules to form Schiff bases (imines). However, these linkages are often reversible and less stable than other covalent bonds. For more stable linkages, the hydrazide moiety (after deprotection) is typically employed for reaction with carbonyls to form hydrazones. It is also possible to convert the primary amine to an aminooxy group, which can then react with carbonyls to form stable oxime linkages. Oximes are generally more stable towards hydrolysis compared to hydrazones.

Hydrazide-Directed Ligation Chemistries (Post-Boc Deprotection)

The t-Boc protecting group on the hydrazide functionality provides an orthogonal handle for a second conjugation step. This protecting group is stable under the conditions used for amine-directed reactions but can be readily removed under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the nucleophilic hydrazide. medkoo.com The deprotected hydrazide is then available for specific ligation with carbonyl-containing molecules.

Hydrazone Formation with Aldehydes and Ketones: Reaction Kinetics and Specificity

The reaction between the deprotected hydrazide and an aldehyde or ketone results in the formation of a hydrazone bond. This reaction is highly specific for carbonyl groups and proceeds under mild, often aqueous, conditions. The rate of hydrazone formation is pH-dependent, with the optimal pH typically falling in the mildly acidic range (pH 4-6). At neutral pH, the reaction can be slow.

The kinetics of hydrazone formation are influenced by the electronic and steric properties of the carbonyl compound. Aldehydes are generally more reactive than ketones. Research has shown that the presence of neighboring acid/base groups on the carbonyl-containing reactant can accelerate the reaction, with rate constants for some combinations reaching 2–20 M⁻¹s⁻¹. medchemexpress.com

pH-Dependent Control of Hydrazone Linkage Stability and Reversibility

A key feature of the hydrazone linkage is its pH-sensitive nature. While relatively stable at physiological pH (around 7.4), the hydrazone bond is susceptible to hydrolysis under acidic conditions. This property is highly advantageous for applications such as drug delivery, where a therapeutic agent can be stably linked to a carrier molecule in circulation and then released in the acidic microenvironment of a tumor or within the endosomes and lysosomes of a cell.

The rate of hydrolysis is dependent on the structure of the aldehyde or ketone used to form the hydrazone. Hydrazones derived from aliphatic aldehydes are particularly sensitive to acidic conditions, with rapid degradation observed at pH 5.5. In contrast, hydrazones formed from aromatic aldehydes exhibit greater stability at both neutral and acidic pH. nih.gov

Table 2: pH-Dependent Stability of Aliphatic Aldehyde-Derived PEG-Hydrazone Conjugates

pH Half-life at 37°C Observation
7.4 20 - 150 minutes Reasonably stable
5.5 < 2 minutes Highly unstable, rapid degradation

Data derived from studies on PEG-phosphatidylethanolamine conjugates with aliphatic aldehyde-derived hydrazone linkages. nih.gov

Derivatization to Azide (B81097) for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

The primary amine of Amino-PEG12-t-boc-hydrazide can be chemically converted into an azide group, transforming the linker into a tool for "click chemistry." This derivatization opens up possibilities for highly efficient and specific ligations through Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

CuAAC involves the reaction of the newly formed azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is known for its high yield, specificity, and tolerance of a wide range of functional groups.

SPAAC is a copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide without the need for a metal catalyst. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. The resulting Amino-PEG12-azide linker can be used in a variety of click chemistry applications for bioconjugation. immunomart.org

Chemo- and Regioselectivity in Bioconjugation Strategies

The dual functionality of Amino-PEG12-t-boc-hydrazide, comprising a primary amine and a Boc-protected hydrazide, is central to its role in achieving high chemo- and regioselectivity in bioconjugation. The orthogonal reactivity of these two groups allows for a sequential and controlled approach to linking the PEG moiety to biomolecules. The primary amine can readily participate in amide bond formation with carboxylic acids or their activated esters, while the hydrazide, after deprotection of the tert-butyloxycarbonyl (Boc) group, specifically targets carbonyl groups (aldehydes and ketones). This specificity for carbonyls is particularly advantageous as these functional groups are relatively rare in native proteins, thereby minimizing non-specific reactions.

The formation of a hydrazone bond between the hydrazide and a carbonyl group is a key reaction in these bioconjugation strategies. broadpharm.comprecisepeg.com This reaction is typically carried out in a mildly acidic environment (pH 5-7) to ensure the stability of the resulting hydrazone linkage. broadpharm.com The stability of this bond is significantly greater than that of a Schiff base formed with a simple amine, making it suitable for a wide range of protein-labeling applications. broadpharm.com Furthermore, the reaction can be catalyzed by nucleophilic catalysts such as aniline (B41778), which has been shown to increase coupling efficiency by almost 50% in some cases. thermofisher.com

Site-specific modification of proteins and peptides is crucial for preserving their biological activity and generating homogeneous bioconjugates. Amino-PEG12-t-boc-hydrazide facilitates this by targeting specific amino acid residues that can be converted into or naturally contain a carbonyl group. One common strategy involves the modification of the N-terminal amino acid of a protein. nih.govacs.org By taking advantage of the difference in the pKa value of the N-terminal α-amino group (around 7.8) compared to the ε-amino group of lysine (B10760008) residues (around 10.1), it is possible to selectively modify the N-terminus at a slightly acidic pH. nih.gov

Another powerful technique for introducing a site-specific carbonyl group is through the use of formylglycine-generating enzymes. These enzymes can recognize a specific consensus sequence within a polypeptide chain and convert a cysteine residue into a formylglycine, which contains an aldehyde group. This aldehyde then becomes a unique target for the hydrazide moiety of the deprotected Amino-PEG12-t-boc-hydrazide.

The table below illustrates a typical two-step process for site-specific protein modification using Amino-PEG12-t-boc-hydrazide, where the initial step involves coupling a molecule of interest to the linker's amine group.

StepReactionReagents and ConditionsPurpose
1 Amide Bond FormationMolecule with carboxylic acid, EDC/NHS chemistryCovalent attachment of the desired molecule to the amine end of the PEG linker.
2 Boc DeprotectionMild acidic conditions (e.g., TFA)Removal of the Boc protecting group to expose the reactive hydrazide.
3 Hydrazone Bond FormationProtein with a site-specific aldehyde, pH 5.0-7.0Site-specific conjugation of the PEGylated molecule to the target protein.

Many therapeutic proteins are glycoproteins, and their carbohydrate moieties offer an attractive target for site-specific modification that is distal from the protein's active sites. The cis-diol groups present in the sugar residues of glycoproteins can be gently oxidized using sodium meta-periodate (NaIO₄) to generate reactive aldehyde groups. thermofisher.comnih.gov This oxidation is a highly selective process that primarily targets the terminal sialic acid residues or other sugar units with vicinal diols. thermofisher.comnih.gov

Once the aldehydes are generated on the glycan, the deprotected Amino-PEG12-t-boc-hydrazide can be introduced to form a stable hydrazone bond, effectively conjugating the PEG linker to the carbohydrate portion of the protein. nih.govacs.orgnih.gov This approach has been successfully used to improve the pharmacokinetic properties of various glycoproteins. nih.gov The reaction conditions for this selective targeting are summarized in the table below.

StepProcedureReagentTypical ConditionsOutcome
1 OxidationSodium meta-periodate (NaIO₄)1 mM NaIO₄, room temperature, 10-30 minutesGeneration of aldehyde groups on carbohydrate moieties.
2 QuenchingEthylene (B1197577) glycol100 mM ethylene glycol, room temperature, 10 minutesTermination of the oxidation reaction.
3 ConjugationDeprotected Amino-PEG12-hydrazidepH 5.0-7.0, with or without aniline catalyst, 2-4 hoursFormation of a stable hydrazone bond between the PEG linker and the glycoprotein.

Strategies for Controlled Conjugation Stoichiometry and Homogeneity

Achieving a defined drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) or a precise number of PEG chains per protein is critical for the therapeutic efficacy and safety of bioconjugates. Inhomogeneous products can lead to difficulties in characterization and unpredictable in vivo behavior. The use of site-specific modification techniques, as described above, is the primary strategy for ensuring homogeneity. By creating a limited number of reactive sites, the stoichiometry of the conjugation can be precisely controlled.

In addition to site-specific targeting, the reaction conditions can be optimized to favor the formation of a single, desired product. For instance, using a molar excess of the activated PEG linker can help to drive the reaction to completion and ensure that all available sites are modified, leading to a more homogeneous product. However, this requires a robust purification process to remove the excess unconjugated PEG linker.

Recent advancements in manufacturing strategies, such as the use of continuous-flow reactors, have shown promise in producing homogeneous PEGylated bioconjugates. chemrxiv.orgchemrxiv.org This technology allows for rapid and uniform mixing of reactants, which can lead to a higher degree of mono-PEGylation by minimizing the time the protein is exposed to the PEGylating agent and thus reducing the likelihood of multiple conjugations. chemrxiv.orgchemrxiv.org

The following table outlines key strategies for controlling conjugation stoichiometry and achieving product homogeneity.

StrategyPrincipleKey ParametersExpected Outcome
Site-Specific Modification Limiting the number of reactive sites on the biomolecule.Enzymatic or chemical generation of a unique reactive handle (e.g., an aldehyde).A well-defined and homogeneous bioconjugate with a specific drug-to-antibody ratio or PEG-to-protein ratio.
Control of Reaction Kinetics Optimizing reaction conditions to favor mono-conjugation.Reactant concentrations, pH, temperature, and reaction time.Increased yield of the desired mono-conjugated product over di- or poly-conjugated species.
Continuous-Flow Manufacturing Rapid and controlled mixing of reactants in a microreactor.Flow rate, reactor design, and reactant concentrations.Ultra-rapid modification leading to high mono-selectivity and reduced aggregation. chemrxiv.orgchemrxiv.org

Applications in Contemporary Chemical Biology and Biomedical Research

Linker Design and Optimization in Proteolysis-Targeting Chimeras (PROTACs)

The formation of a stable "ternary complex"—comprising the PROTAC, the target protein, and the E3 ligase—is essential for the degradation process to occur. The properties of the linker, such as that in Amino-PEG12-t-boc-hydrazide, profoundly influence this complex formation. precisepeg.comresearchgate.net

Linker Length: The 12-unit PEG chain provides a significant and defined spatial separation between the two ligands. This length is often critical for enabling the two proteins to come together effectively without steric hindrance, which can occur if the linker is too short. nih.gov Conversely, if a linker is excessively long, it may lead to unproductive binding or instability in the ternary complex. researchgate.netnih.gov Research has shown that optimizing linker length is a key determinant of a PROTAC's degradation efficiency. researchgate.net For instance, studies comparing degraders with PEG3 and PEG12 linkers found that the longer PEG12 linker induced more significant degradation of the target protein, highlighting the impact of linker length on efficacy. wisc.eduresearchgate.net

Flexibility and Shape: The polyethylene (B3416737) glycol chain is highly flexible, allowing the PROTAC molecule to adopt multiple conformations. This plasticity can be advantageous in facilitating the optimal orientation of the target protein and the E3 ligase, which is necessary for the efficient transfer of ubiquitin. researchgate.net The hydrophilicity imparted by the PEG chain also improves the solubility of the entire PROTAC molecule, which often have poor physicochemical properties. precisepeg.com

Linker TypeKey CharacteristicsImpact on Ternary ComplexReference
Short Alkyl/PEG Limited reach, may be rigidCan cause steric clashes, preventing complex formation. nih.gov
PEG12 (e.g., from Amino-PEG12-t-boc-hydrazide) Optimal length, high flexibility, hydrophilicFacilitates productive protein-protein interactions, avoids steric hindrance, enhances solubility. precisepeg.comwisc.eduresearchgate.net
Long PEG (>20 units) High flexibility, extended reachMay lead to unstable or unproductive ternary complexes due to excessive motion. researchgate.net

The defined structure of a monodisperse linker like Amino-PEG12-t-boc-hydrazide is a cornerstone of rational PROTAC design. Knowing the precise length of the PEG12 spacer allows researchers to use computational modeling to predict the structure of the ternary complex. nih.gov This predictive power accelerates the optimization process, moving beyond simple trial-and-error.

Key design principles involving such linkers include:

Optimizing Spatial Orientation: The linker must position the E3 ligase in such a way that its active site is directed toward a lysine (B10760008) residue on the surface of the target protein, allowing for ubiquitination. The ~45 Å length of a PEG12 linker provides a substantial range for achieving this productive orientation.

Attachment Points: The points at which the linker is attached to the two ligands are as critical as the linker's length and composition. The flexibility of the PEG12 chain can accommodate various attachment points while still permitting the formation of a stable ternary complex. researchgate.net

Development of Antibody-Drug Conjugates (ADCs) and Biopharmaceutical Modalities

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effect of a cytotoxic drug. acs.org The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and safety.

Amino-PEG12-t-boc-hydrazide is an exemplary molecule for engineering ADC linkers due to the properties of its PEG12 chain. purepeg.com

Enhanced Hydrophilicity: Many potent cytotoxic payloads are highly hydrophobic. Attaching them to an antibody can induce aggregation, reducing the ADC's stability and manufacturability. acs.orgnih.gov The hydrophilic PEG12 chain acts as a "solubility reservoir," effectively masking the payload's hydrophobicity. researchgate.netbioglyco.com This leads to ADCs with improved solubility, reduced aggregation, and better pharmacokinetic profiles. acs.org

Improved Pharmacokinetics: The PEG component can shield the ADC from uptake by the reticuloendothelial system, prolonging its circulation half-life and allowing more of the drug to reach the target tumor cells. nih.gov Studies have shown that PEGylated ADCs have slower clearance rates. researchgate.net

Precise Drug Delivery: The heterobifunctional nature of the linker allows for controlled, site-specific conjugation, ensuring the payload is delivered accurately to the target cell after the antibody binds to its antigen. purepeg.com

The quality and consistency of an ADC preparation are critical for its clinical success. The use of a monodisperse linker like Amino-PEG12-t-boc-hydrazide plays a pivotal role in achieving this.

Homogeneity and DAR: Using a linker with a precise length and molecular weight ensures the production of a more homogeneous ADC with a consistent drug-to-antibody ratio (DAR). researchgate.net In contrast, polydisperse PEG linkers can result in a mixture of ADC species, complicating characterization and clinical development. Research has demonstrated that incorporating a PEG12 moiety into a linker can overcome physicochemical differences between payloads, leading to a more uniform DAR distribution. nih.gov A lead PEGylated linker incorporating a PEG12 side chain has been identified for its ability to create potent and homogeneous DAR 8 conjugates. acs.orgresearchgate.netacs.org

In Vitro Stability: The linker must be stable enough to remain intact while the ADC is in circulation to prevent premature release of the cytotoxic payload, which could cause systemic toxicity. nih.gov Studies have demonstrated that linkers incorporating PEG12 are stable in cell culture medium, indicating no non-specific release of the payload. google.com The chemical nature of the bonds used to attach the linker to the antibody and the drug, facilitated by the terminal functional groups (amino and hydrazide), are key to ensuring this stability.

PropertyADC with Non-PEG LinkerADC with PEG12 LinkerReference
Solubility Often poor, prone to aggregationHigh, aggregation is reduced acs.org
Homogeneity (DAR) Heterogeneous mixtureMore uniform and consistent DAR researchgate.netnih.gov
Circulation Half-Life Shorter due to clearanceExtended nih.govresearchgate.net
In Vitro Stability VariableHigh, prevents premature drug release google.com

Functionalization of Biomolecules for Molecular Probes and Diagnostics

Beyond therapeutics, Amino-PEG12-t-boc-hydrazide is a valuable tool for creating sophisticated molecular probes for diagnostics and imaging. nih.gov A molecular probe typically consists of a targeting moiety (like an antibody or peptide) and a signaling agent (like a fluorescent dye or radioisotope), connected by a linker. nih.govnih.gov

The PEG12 spacer serves several crucial functions in this context:

Minimizing Steric Hindrance: The linker physically separates the often bulky signaling agent from the targeting biomolecule. nih.gov This separation ensures that the label does not interfere with the biomolecule's ability to bind to its target.

Improving Signal Quality: In fluorescence-based probes, the PEG12 spacer can prevent quenching of the fluorescent signal that might occur if the dye is too close to the biomolecule. For imaging probes used in techniques like PET, a PEG12 linker has been shown to successfully balance hydrophilicity and metabolic clearance, leading to improved tumor-to-background ratios. nih.govtorvergata.itresearchgate.net

The bifunctional nature of Amino-PEG12-t-boc-hydrazide, with its orthogonal reactive ends, allows for the precise and stepwise construction of these complex molecular probes, making it an enabling technology for advanced biomedical research and diagnostics. creative-biogene.comthermofisher.cn

Integration of Fluorescent Probes and Reporter Tags

Amino-PEG12-t-boc-hydrazide serves as a versatile heterobifunctional linker for the covalent attachment of fluorescent probes and other reporter tags to biomolecules or surfaces. The primary amine end of the molecule can readily react with carboxylic acids or their activated esters (such as NHS esters) on a target molecule to form a stable amide bond. vectorlabs.comaxispharm.com Subsequent deprotection of the tert-butyloxycarbonyl (Boc) group under acidic conditions exposes the hydrazide functionality. vectorlabs.combroadpharm.com

This newly available hydrazide group is nucleophilic and can be chemoselectively ligated to molecules containing aldehyde or ketone groups. vectorlabs.comlabinsights.nl Many fluorescent dyes, biotinylating agents, and other reporter molecules are commercially available with or can be chemically modified to include such carbonyl functionalities. The reaction between the hydrazide and the carbonyl group forms a hydrazone linkage, which is stable under physiological conditions. vectorlabs.com This two-step conjugation strategy allows for the controlled and site-specific labeling of proteins, peptides, and other biological targets.

The PEG12 spacer offers several advantages in this context. Its length and flexibility can help to minimize steric hindrance between the reporter tag and the biomolecule, potentially preserving the biological activity of the labeled species. Furthermore, the hydrophilic nature of the PEG chain can enhance the aqueous solubility of the resulting conjugate. axispharm.com

Strategies for Enhanced Detection and Signal Generation

The controlled spacing afforded by the PEG12 linker in Amino-PEG12-t-boc-hydrazide can be strategically employed in the design of assays for enhanced detection and signal generation. For instance, in Förster Resonance Energy Transfer (FRET) based assays, the distance between a donor and an acceptor fluorophore is critical. By incorporating Amino-PEG12-t-boc-hydrazide, researchers can precisely control this distance, optimizing the FRET efficiency for more sensitive detection of binding events or conformational changes.

Construction of Advanced Polymeric Architectures and Hydrogels

The dual reactivity of Amino-PEG12-t-boc-hydrazide makes it a valuable component in the bottom-up construction of complex polymeric architectures and hydrogels for biomedical applications.

Role as a Crosslinker in Supramolecular Assembly

Amino-PEG12-t-boc-hydrazide can function as a heterobifunctional crosslinker in the formation of supramolecular assemblies and hydrogels. After conjugation to a polymer backbone or monomer unit via its amine terminus, the deprotected hydrazide can form crosslinks by reacting with aldehyde or ketone groups on other polymer chains. vectorlabs.com This is particularly useful in the formation of biocompatible hydrogels for tissue engineering or drug delivery.

The formation of hydrazone crosslinks is often reversible under acidic conditions. vectorlabs.com This pH-sensitivity can be engineered into hydrogels, allowing them to degrade and release encapsulated therapeutics in response to a specific pH trigger, such as that found in endosomes or lysosomes. The flexible PEG12 spacer can also influence the mechanical properties of the resulting hydrogel, contributing to its elasticity and water retention capacity.

FeatureImplication in Supramolecular Assembly
HeterobifunctionalityAllows for directional and controlled crosslinking
PEG12 SpacerProvides flexibility and influences mechanical properties
Hydrazone LinkageCan be designed for pH-responsive degradation

Application in Polymer-Grafted Liposomes and Nanoparticle Formulation Research

In the field of drug delivery, surface modification of liposomes and nanoparticles with PEG is a widely used strategy to improve their pharmacokinetic properties, a process known as PEGylation. Amino-PEG12-t-boc-hydrazide is a precursor for creating functionalized PEG lipids that can be incorporated into these delivery vehicles.

A lipid molecule can be conjugated to the amine end of the linker. This PEGylated lipid can then be included in the formulation of liposomes, resulting in a "stealth" liposome (B1194612) with a hydrophilic PEG corona that reduces recognition by the immune system and prolongs circulation time. The terminal hydrazide group (after deprotection) provides a reactive handle on the liposome surface for the attachment of targeting ligands, such as antibodies or peptides, that can direct the nanoparticle to specific cells or tissues. nih.gov

Similarly, in the formulation of other types of nanoparticles, such as polymeric micelles or metallic nanoparticles, Amino-PEG12-t-boc-hydrazide can be used to introduce a PEGylated surface with terminal reactive groups for further functionalization. precisepeg.comnih.gov This allows for the creation of multifunctional nanocarriers for targeted drug delivery and diagnostic applications. nih.govnih.gov

Utilization in Ligand and Peptide Synthesis Support

The chemical functionalities of Amino-PEG12-t-boc-hydrazide are also well-suited for applications in synthetic chemistry, particularly in the construction of complex ligands and peptides.

Amino-PEG12-t-boc-hydrazide can be used as a building block in the synthesis of ligands for various biological targets. For example, it can be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. medchemexpress.com In this context, the PEG linker can connect the two ligand binding moieties of the PROTAC, and its length and flexibility are critical for optimal ternary complex formation.

In solid-phase peptide synthesis (SPPS), Boc-protected amino acids are common building blocks. chempep.com While not a standard amino acid, a Boc-protected hydrazide linker like Amino-PEG12-t-boc-hydrazide can be coupled to a resin-bound peptide to introduce a PEG spacer and a terminal hydrazide group. researchgate.netlsu.edu This terminal hydrazide can then be used for subsequent conjugation to other molecules, such as carrier proteins or small molecule drugs, or for cyclization of the peptide. The PEG spacer can improve the solubility and pharmacokinetic properties of the final peptide conjugate.

ApplicationRole of Amino-PEG12-t-boc-hydrazide
PROTAC SynthesisProvides a flexible linker between the two ligand-binding heads
Peptide ModificationIntroduces a PEG spacer and a reactive hydrazide handle for conjugation

Analytical Strategies for Characterization of Amino Peg12 T Boc Hydrazide Conjugates and Derivatives

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of PEGylated molecules, enabling the separation of the desired conjugate from unreacted starting materials, and the characterization of product-related variants. lcms.cz

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a cornerstone for the purity assessment and characterization of conjugates containing the Amino-PEG12-t-boc-hydrazide linker. RP-HPLC separates molecules based on differences in their hydrophobicity. chromatographyonline.com The separation mechanism for PEGylated molecules is complex, influenced by both the properties of the biomolecule and the attached PEG chain. nih.gov

In the context of Amino-PEG12-t-boc-hydrazide conjugates, RP-HPLC can effectively separate the more hydrophobic conjugate from the unconjugated, more polar protein or peptide starting material. Research has shown that the retention time in RP-HPLC increases with the length of the attached PEG chain, a principle that allows for the resolution of species with different degrees of PEGylation. nih.gov The polydispersity of a PEG reagent can lead to peak broadening; however, the use of a discrete PEG (dPEG®) linker like Amino-PEG12-t-boc-hydrazide, which has a single, defined molecular weight, results in sharper, more well-defined peaks, simplifying purity analysis. nih.govtechnologynetworks.com

Table 1: Illustrative RP-HPLC Method Parameters for PEGylated Protein Analysis

ParameterConditionPurpose
Column C18 or C4, 3-5 µm particle sizeProvides a non-polar stationary phase for hydrophobic interactions. C18 is generally more retentive than C4. chromatographyonline.com
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic modifier to improve peak shape and provide counter-ions for ion-pairing.
Mobile Phase B 0.085-0.1% TFA in Acetonitrile (ACN)Organic solvent to elute analytes by disrupting hydrophobic interactions.
Gradient 20% to 65% Mobile Phase B over 25 minA gradual increase in organic solvent concentration to elute components with varying hydrophobicity. chromatographyonline.com
Flow Rate 1.0 mL/minStandard analytical flow rate. chromatographyonline.com
Temperature 45°CElevated temperature can improve peak shape and reduce viscosity. chromatographyonline.com
Detection UV at 220 nm or 280 nmDetection of the peptide backbone (220 nm) or aromatic amino acids (280 nm). chromatographyonline.com

Size-Exclusion Chromatography (SEC) is a powerful technique for characterizing PEGylated conjugates, as it separates molecules based on their hydrodynamic volume in solution. chromatographyonline.com The covalent attachment of a PEG linker, such as Amino-PEG12-t-boc-hydrazide, to a biomolecule dramatically increases its effective size. technologynetworks.comnih.gov This increase allows for the efficient separation of mono-, di-, and poly-PEGylated species from the smaller, unconjugated native protein. chromatographyonline.comtosohbioscience.com

The elution volume in SEC is inversely proportional to the molecular size; larger molecules elute earlier than smaller ones. canterbury.ac.nz The significant increase in hydrodynamic radius conferred by PEGylation is often disproportionate to the actual increase in molecular weight, making SEC a highly sensitive method for detecting conjugation. canterbury.ac.nzwaters.com For instance, conjugating a protein with PEG can result in an apparent molecular weight by SEC that is substantially higher than the actual mass, a phenomenon that underscores the impact of PEG on the molecule's conformation. technologynetworks.com

Combining SEC with multi-angle light scattering (SEC-MALS) provides an absolute measurement of the molar mass for each eluting species, allowing for precise determination of the degree of conjugation without relying on column calibration with standard proteins. tosohbioscience.comamazonaws.com

Table 2: Impact of PEGylation on Hydrodynamic Radius (Rh) and SEC Elution

SpeciesRelative Molecular Mass (kDa)Relative Hydrodynamic Radius (Rh)Expected SEC Elution Order
Native Protein50Smallest3 (Last)
Di-PEGylated Protein50 + (2 x PEG mass)Largest1 (First)
Mono-PEGylated Protein50 + (1 x PEG mass)Intermediate2 (Second)

In HIC, molecules are loaded onto a weakly hydrophobic column in a high-salt mobile phase, which promotes hydrophobic interactions. youtube.com Elution is achieved by applying a decreasing salt gradient, with more hydrophobic species eluting later. americanpharmaceuticalreview.com This allows for the separation of antibody species based on the number of conjugated linkers/drugs, often referred to as the drug-to-antibody ratio (DAR). waters.com Each distinct peak in a HIC chromatogram can correspond to a specific DAR value (e.g., DAR0, DAR2, DAR4), providing a detailed profile of the conjugation reaction's outcome and the homogeneity of the final product. nih.gov Therefore, HIC is a critical tool for quality control, ensuring batch-to-batch consistency of the conjugate population. americanpharmaceuticalreview.com

Table 3: Typical HIC Gradient for ADC Homogeneity Analysis

Time (min)% Mobile Phase BSalt ConcentrationElution Stage
00High (e.g., 1.2 M (NH₄)₂SO₄)Binding of ADC to column nih.gov
20HighEquilibration
20100Low (e.g., 25 mM NaH₂PO₄)Elution of species with increasing hydrophobicity nih.gov
22100LowColumn Wash
250HighRe-equilibration

Mass Spectrometric Methods for Structural Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for the definitive structural characterization of bioconjugates. walshmedicalmedia.com It provides precise molecular weight information, confirming successful conjugation and enabling the identification of different species within a sample. enovatia.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely used for the analysis of PEGylated proteins and conjugates due to its soft ionization process and compatibility with liquid chromatography (LC-MS). walshmedicalmedia.comnih.gov ESI typically generates multiply charged ions, which can complicate the spectra of polydisperse PEG polymers. pharmtech.com However, for discrete PEG linkers like Amino-PEG12-t-boc-hydrazide, the heterogeneity is significantly reduced. enovatia.com

For conjugates, ESI-MS provides an accurate measurement of the intact molecular mass, allowing for direct confirmation of the covalent attachment of the linker and any associated payload. enovatia.com The mass difference between the native biomolecule and the conjugate precisely corresponds to the mass of the added moieties. Advanced techniques, such as charge reduction using post-column addition of amines, can simplify complex ESI spectra of large PEGylated molecules, making the data easier to interpret and enabling accurate mass deconvolution. nih.govacs.org Coupling ESI-MS with chromatographic techniques like RP-HPLC or SEC provides separation and mass identification in a single analysis. enovatia.com

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) is a robust technique for determining the molecular weight of large biomolecules and their conjugates. walshmedicalmedia.com A key advantage of MALDI-TOF for analyzing PEGylated compounds is that it predominantly produces singly charged ions ([M+H]⁺ or [M+Na]⁺), which results in much simpler mass spectra compared to ESI-MS, especially for heterogeneous mixtures. bath.ac.uknih.gov

This technique is highly effective for determining the degree of PEGylation by clearly resolving peaks corresponding to the unconjugated protein and the protein modified with one, two, or more PEG chains. chromatographyonline.com The mass difference between these peaks allows for the confirmation of the attached PEG linker's mass. nih.gov MALDI-TOF MS is also used to assess the linker-to-antibody ratio (LAR) during the manufacturing of ADCs before the final drug conjugation step. researchgate.net The sample preparation, involving co-crystallization of the analyte with a UV-absorbing matrix, is a critical step for obtaining high-quality data. nih.govfrontiersin.org

Table 4: Research Findings on MALDI-TOF MS for PEGylated Conjugate Analysis

Research FocusKey FindingSignificanceReference
Degree of PEGylation Successfully confirmed the degree of PEGylation in collected fractions from chromatography.Validates chromatographic separation and quantifies conjugation levels. chromatographyonline.com
Conjugate Identity Corroborated the identities and molecular masses of affibody-drug conjugates with different PEG linkers.Provides definitive structural confirmation of the final product. nih.gov
Drug-to-Antibody Ratio (DAR) Demonstrated as a reliable technique to calculate DAR values for ADCs, correlating well with UV spectroscopy.Offers a rapid and direct method for assessing a critical quality attribute of ADCs. nih.gov
Cleavable Linkers Used to analyze protein bioconjugates with cleavable PEG linkers.Simplifies analysis by allowing independent characterization of the protein and PEG units. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the atomic-level structural elucidation and conformational analysis of molecules in solution. nih.gov It provides detailed information on the chemical structure, connectivity, and three-dimensional arrangement of atoms, making it indispensable for characterizing Amino-PEG12-t-boc-hydrazide and its conjugates. nih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR experiments are employed to verify the covalent attachment of the PEG linker to a biomolecule and to assess the conformational integrity of the resulting conjugate. nih.gov

¹H NMR is particularly useful for confirming the presence of the key functional groups within the Amino-PEG12-t-boc-hydrazide moiety. The repeating ethylene (B1197577) glycol units (–O–CH₂–CH₂–) produce a characteristic, intense signal, while the protons of the tert-butoxycarbonyl (t-Boc) protecting group and the methylene (B1212753) groups adjacent to the amine and hydrazide functionalities appear at distinct chemical shifts. nih.gov Upon successful conjugation, changes in the chemical shifts and the appearance of new signals corresponding to the biomolecule confirm the formation of the desired product. researchgate.net For instance, the formation of a hydrazone bond with an aldehyde-containing molecule will result in a characteristic downfield shift for the imine proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the conjugate. mdpi.com The chemical shifts of the carbonyl carbon in the t-Boc group and the carbons of the PEG backbone are sensitive to their local chemical environment and can confirm structural integrity. mdpi.comresearchgate.net

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for analyzing the conformation of the bioconjugate. rsc.org COSY identifies spin-coupled protons, helping to map the covalent bond network, while NOESY identifies protons that are close in space, providing distance restraints used to model the three-dimensional structure. nih.gov This is crucial for understanding how the flexible PEG linker affects the folding and potential biological activity of the conjugated protein or peptide.

Table 1: Representative ¹H NMR Chemical Shifts for Amino-PEG12-t-boc-hydrazide Moieties

Functional GroupProton EnvironmentTypical Chemical Shift (δ, ppm)
t-Boc(CH₃)₃C–~1.45
PEG Backbone–O–CH₂–CH₂–O–~3.64
Methylene (adjacent to amine)–CH₂–NH₂~2.8 - 3.0
Methylene (adjacent to PEG)–O–CH₂–~3.5 - 3.7
Hydrazide–NH–NH–BocVariable (broad signals)

Spectrophotometric and Fluorometric Assays for Conjugation Efficiency and Quantification

Spectrophotometric and fluorometric methods are rapid, sensitive, and widely used techniques to determine the extent of conjugation and to quantify the concentration of the resulting bioconjugate. nih.gov These assays are often employed to calculate the conjugation efficiency, which is the percentage of the target biomolecule that has been successfully modified with the Amino-PEG12-t-boc-hydrazide linker.

UV-Visible (UV-Vis) spectrophotometry is a straightforward method for quantification, particularly when the biomolecule possesses a chromophore with a characteristic absorbance maximum. nih.gov For example, proteins and peptides containing tryptophan and tyrosine residues exhibit a strong absorbance at approximately 280 nm. The conjugation reaction can be monitored by measuring the absorbance of the reaction mixture over time. Following purification, the concentration of the PEGylated protein can be determined using its molar extinction coefficient. In some cases, specific colorimetric assays are used. For instance, a reagent that reacts specifically with the free primary amine of the unreacted Amino-PEG12-t-boc-hydrazide can be used to quantify the amount of remaining linker after the conjugation reaction.

Fluorometric assays offer higher sensitivity compared to spectrophotometry. If the target biomolecule is intrinsically fluorescent or has been labeled with a fluorescent tag, changes in the fluorescence spectrum (e.g., intensity, emission maximum) upon conjugation can be used for quantification. nih.gov Alternatively, a dye-based substitution method can be used to determine the number of PEG chains attached to a biomolecule. nih.gov For example, a fluorescent dye with a hydrazide-reactive group could be used to label any unreacted aldehyde groups on a target molecule after conjugation with Amino-PEG12-t-boc-hydrazide, allowing for an indirect measurement of conjugation efficiency.

Table 2: Comparison of Spectroscopic Methods for Conjugate Analysis

TechniquePrincipleTypical ApplicationAdvantages
UV-Vis Spectrophotometry Measures the absorbance of light by chromophores in the sample.Quantification of protein conjugates using absorbance at 280 nm. nih.govSimple, rapid, non-destructive.
Colorimetric Assays A chemical reaction produces a colored product whose absorbance is proportional to the analyte concentration.Quantifying unreacted functional groups (e.g., aldehydes) to determine conjugation efficiency. researchgate.netHigh throughput, specific to functional groups.
Fluorometric Assays Measures the fluorescence emission from a sample after excitation with light of a specific wavelength.Quantifying low-concentration conjugates; assessing conformational changes upon conjugation. nih.govHigh sensitivity, wide dynamic range.

Gel-Based Electrophoretic Techniques for Bioconjugate Analysis (e.g., SDS-PAGE)

Gel-based electrophoretic techniques, particularly Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), are fundamental tools for assessing the outcome of a conjugation reaction involving proteins or other large biomolecules. avantorsciences.com SDS-PAGE separates molecules based on their molecular weight. sem.com.tr

When a protein is conjugated with one or more Amino-PEG12-t-boc-hydrazide molecules, its total molecular weight increases. This increase results in a slower migration through the polyacrylamide gel compared to the unmodified protein. Consequently, the band corresponding to the PEGylated protein will appear higher up on the gel. sem.com.tr The presence of multiple bands may indicate a heterogeneous product, with proteins conjugated to one, two, or more PEG linkers. This allows for a qualitative assessment of the conjugation reaction's success and the product's heterogeneity.

However, SDS-PAGE has limitations when analyzing PEGylated proteins. The PEG chain's large hydrodynamic volume can cause the conjugate to migrate more slowly than expected based solely on its molecular weight, leading to an overestimation of its size. sem.com.tr This can also result in broad, diffuse bands, making precise quantification challenging. sem.com.trnih.gov Despite these limitations, SDS-PAGE remains a valuable, routine technique for the initial screening and qualitative analysis of conjugation reactions. sem.com.tr For higher resolution separation of PEGylated species, including positional isomers, capillary electrophoresis (CE) methods are often preferred. researchgate.netnih.gov

Table 3: Illustrative SDS-PAGE Results for a 50 kDa Protein Conjugated with Amino-PEG12-t-boc-hydrazide

SampleNumber of PEG12 Units ConjugatedMolecular Weight of Linker (Da)Total Apparent Molecular Weight (kDa)Expected Observation on Gel
Unmodified Protein00~50Sharp band at 50 kDa marker
Mono-PEGylated Protein1~732~50.7Band shift upwards from 50 kDa
Di-PEGylated Protein2~1464~51.5Second, higher molecular weight band
Reaction Mixture0, 1, 2...N/AMultipleMultiple bands indicating a mix of unmodified and PEGylated species

Challenges and Future Directions in Research Utilizing Amino Peg12 T Boc Hydrazide

Development of Novel Synthetic Routes for Scalability and Sustainability

The increasing demand for Amino-PEG12-t-boc-hydrazide and other PEG linkers in therapeutic and diagnostic applications necessitates the development of more efficient, scalable, and sustainable synthetic routes. Current multi-step syntheses can be time-consuming and may utilize hazardous reagents, limiting large-scale production. Future research is focused on creating more streamlined and environmentally friendly synthetic pathways.

Parameter Current Synthetic Routes Future Directions
Efficiency Multi-step, often with moderate yieldsConvergent synthesis, automated platforms
Scalability Limited by complex purificationsStreamlined processes for industrial scale
Sustainability Use of hazardous reagents and solventsGreen chemistry, enzymatic catalysis

Expanding the Repertoire of Chemo-selective Ligation Partners and Methodologies

The primary utility of Amino-PEG12-t-boc-hydrazide lies in its ability to participate in chemo-selective ligation reactions. The amine terminus readily reacts with activated carboxylic acids, while the deprotected hydrazide forms stable hydrazone bonds with aldehydes and ketones. vectorlabs.cominterchim.fr Expanding the range of compatible ligation partners and methodologies is a key area of ongoing research.

The development of novel bioorthogonal reactions that are compatible with the functional groups of this linker would broaden its applicability. For instance, exploring click chemistry reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC), could offer alternative and highly efficient conjugation strategies. nih.gov Furthermore, optimizing reaction conditions to achieve site-specific conjugation on complex biomolecules remains a critical challenge. nih.gov

Ligation Partner Reaction Type Key Features
Activated Esters (e.g., NHS esters)AcylationForms stable amide bond with the amine terminus. precisepeg.com
Aldehydes/KetonesHydrazone formationForms a pH-sensitive hydrazone bond with the hydrazide terminus. nih.govpolimi.it
IsothiocyanatesThiourea formationAlternative reaction for the amine terminus.

Integration into Multi-Functional Bio-interfaces and Material Science Applications

The unique properties of PEG, such as its hydrophilicity and ability to reduce non-specific protein adsorption, make Amino-PEG12-t-boc-hydrazide an attractive building block for creating multi-functional bio-interfaces and advanced materials. Future applications in this area are vast and varied.

In the realm of biomaterials, this linker can be used to functionalize surfaces to improve their biocompatibility and to immobilize bioactive molecules for applications in tissue engineering and regenerative medicine. In diagnostics, it can be employed to create highly sensitive and specific biosensors by attaching capture probes to a solid support. The ability to create well-defined, oriented immobilization of biomolecules is a key advantage offered by this linker.

Computational Chemistry and Molecular Dynamics Simulations for Optimized Linker Design

Computational chemistry and molecular dynamics (MD) simulations are becoming increasingly powerful tools for understanding and optimizing the behavior of PEG linkers. nih.govacs.org These in silico approaches can predict how the length and composition of a PEG linker will affect the solubility, stability, and biological activity of a bioconjugate. aacrjournals.org

Future research will likely involve the use of these computational methods to design novel PEG linkers with tailored properties. For example, MD simulations can be used to model the conformational flexibility of the PEG chain and to predict how it will interact with a target molecule. nih.gov This information can then be used to design linkers that optimize the binding affinity and specificity of a bioconjugate. By providing insights into structure-activity relationships, computational approaches can accelerate the development of more effective PEGylated therapeutics and diagnostics. researchgate.net

Computational Method Application in Linker Design
Quantum Mechanics (QM)Predicting reaction mechanisms and optimizing synthesis conditions.
Molecular Dynamics (MD)Simulating the conformational behavior and interactions of the linker with biomolecules. nih.gov
Coarse-Grained (CG) ModelingStudying the self-assembly and macroscopic properties of PEGylated systems.

High-Throughput Screening and Automated Conjugation Platforms for Accelerating Discovery

The discovery and optimization of novel bioconjugates is often a time-consuming and labor-intensive process. High-throughput screening (HTS) and automated conjugation platforms have the potential to significantly accelerate this process. nih.govnih.govtudelft.nlrsc.org

Automated liquid handling systems can be used to rapidly synthesize and purify a large number of bioconjugates with varying linker lengths, compositions, and attachment sites. nih.govnih.gov These libraries of conjugates can then be screened for their biological activity using HTS assays. This approach allows for the rapid identification of lead candidates with optimal properties. The integration of robotic systems for synthesis and screening can create a closed-loop discovery engine for the development of new and improved bioconjugates. sartorius.co.krsartorius.commt.com

Q & A

Q. What are the best practices for documenting and reporting experimental parameters in studies involving Amino-PEG12-t-boc-hydrazide?

  • Methodological Answer :
  • FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable. Include raw NMR/MS files in supplementary materials.
  • Detailed Protocols : Specify reaction scales, solvent grades, and equipment models (e.g., HPLC column type).
  • Contradiction Reporting : Use platforms like Zenodo to publish negative results or failed experiments, enhancing reproducibility () .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.